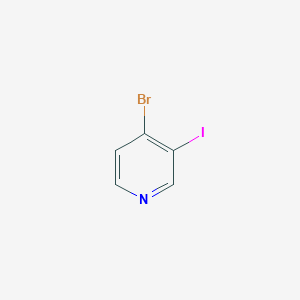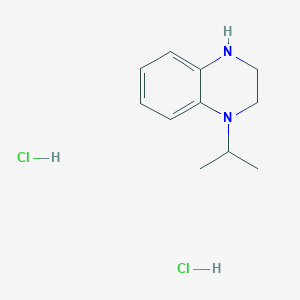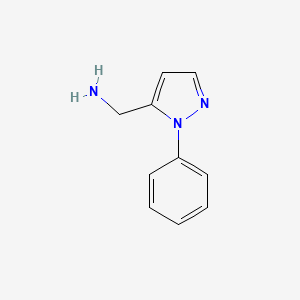![molecular formula C6H3BrClN3 B1524932 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine CAS No. 1032650-41-1](/img/structure/B1524932.png)
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine
Übersicht
Beschreibung
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. This compound is dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine consists of a pyrrolopyrimidine core with bromine and chlorine substituents. The molecular weight of this compound is 232.465 Da .Physical And Chemical Properties Analysis
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine has a predicted boiling point of 384.3±37.0 °C and a predicted density of 1.996±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : The compound has been found to exhibit potent anti-inflammatory effects .
2. Anticancer Applications
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have been synthesized and tested for anticancer activity .
- Methods of Application : The compounds were synthesized using a microwave technique and tested in vitro against seven selected human cancer cell lines .
- Results or Outcomes : Some compounds showed promising cytotoxic effects against certain cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
3. Antibacterial Applications
- Summary of Application : 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine, a related compound, is used in the preparation of compounds with antibacterial activities .
- Methods of Application : The compound binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .
- Results or Outcomes : The specific results or outcomes are not detailed in the source, but the compound is used in the preparation of antibacterial agents .
4. Antiviral Applications
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential as antiviral agents .
- Results or Outcomes : The compound has been found to exhibit antiviral effects .
5. Treating Inflammatory Diseases
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential for treating inflammatory diseases .
- Results or Outcomes : The compound has been found to exhibit anti-inflammatory effects .
6. Antimycobacterial Applications
- Summary of Application : 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine, a related compound, has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
- Methods of Application : The compound binds to the enzyme RNA polymerase and prevents it from synthesizing RNA, thereby inhibiting the growth of mycobacteria .
- Results or Outcomes : The compound has been found to exhibit antimycobacterial effects .
4. Antiviral Applications
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential as antiviral agents .
- Results or Outcomes : The compound has been found to exhibit antiviral effects .
5. Treating Inflammatory Diseases
- Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential for treating inflammatory diseases .
- Results or Outcomes : The compound has been found to exhibit anti-inflammatory effects .
6. Antimycobacterial Applications
- Summary of Application : 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine, a related compound, has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
- Methods of Application : The compound binds to the enzyme RNA polymerase and prevents it from synthesizing RNA, thereby inhibiting the growth of mycobacteria .
- Results or Outcomes : The compound has been found to exhibit antimycobacterial effects .
Zukünftige Richtungen
The future directions of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine research could involve further exploration of its potential applications in pharmaceuticals and organic synthesis. Additionally, more studies could be conducted to understand its mechanism of action, especially in the context of its antiproliferative activity against different types of cancer cells .
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYYIJDYMVONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680932 | |
| Record name | 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine | |
CAS RN |
1032650-41-1 | |
| Record name | 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

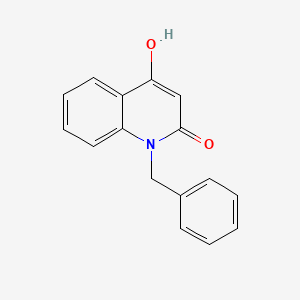
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
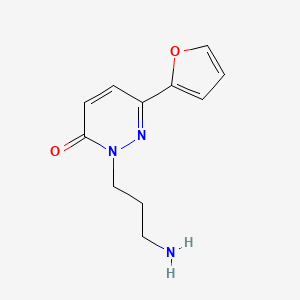
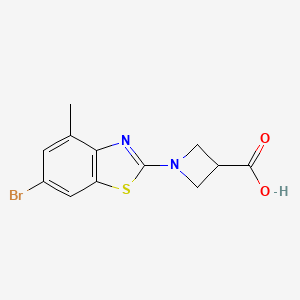
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
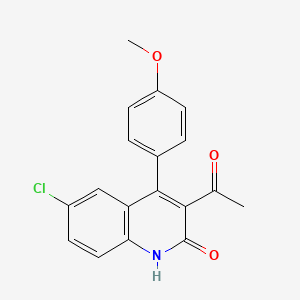
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)
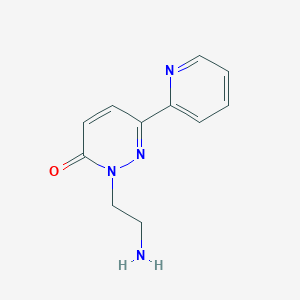
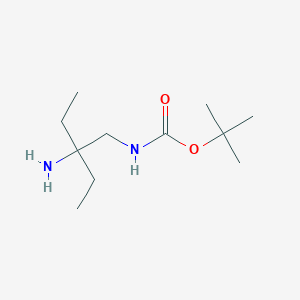
![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
